molecular formula C16H19N3O3 B8336042 1-Benzyloxycarbonyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

1-Benzyloxycarbonyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B8336042
M. Wt: 301.34 g/mol
InChI Key: DXZWVAFVDQFJRQ-UHFFFAOYSA-N
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Description

1-Benzyloxycarbonyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

benzyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H19N3O3/c1-12-17-18-15(22-12)14-7-9-19(10-8-14)16(20)21-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3

InChI Key

DXZWVAFVDQFJRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 2.00 g (6.26 mmol) of 4-(N′-acetyl-hydrazinocarbonyl)-piperidine-1-carboxylic acid benzyl ester in 30 ml acetonitril was treated at RT with 0.69 ml (7.51 mmol) of phosphoroxychloride. The suspension was stirred 1 h at RT and the refluxed for 2 h, evaporated, dissolved in CH2Cl2 and neutralized with aqueous saturated NaHCO3 solution. The aqueous phase was extracted with CH2Cl2 (2×). The organic phase was dried (Na2SO4) and and evaporated to give after flash silica gel column (EtOAc) 1.69 g (89%) of the title compound as light yellow oil. MS: 302.1 (MH+).
Name
4-(N′-acetyl-hydrazinocarbonyl)-piperidine-1-carboxylic acid benzyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

A solution of 1-benzyloxycarbonyl-4-(5-ethoxy-5-methyl-1,3,4-oxadiazolin-2-yl)piperidine (200 mg) in toluene (5 mL) containing pyridine (0.25 mL) was heated under reflux for 20 hours. The mixture was cooled to room temperature, and the solvent was evaporated. The residue was purified by chromatography, eluting with chloroform:methanol:ammoniumhydroxide (98:2:1), to give the 1,3,4-oxadiazole derivative (0.143 g) as a clear oil; NMR (CDCl3): 7.35 (m, 5), 5.13 (s, 2), 4.16 (broad d, 2, J=12.8), 3.05 (m, 1), 2.50 (s, 3), 2.04 (m, 2), 1.83 (m, 2).
Name
1-benzyloxycarbonyl-4-(5-ethoxy-5-methyl-1,3,4-oxadiazolin-2-yl)piperidine
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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